![molecular formula C11H16NO4- B2431060 (1s,3r,5s)-2-Boc-2-Azabicyclo[3.1.0]hexan-3-carbonsäure CAS No. 1417743-41-9](/img/structure/B2431060.png)
(1s,3r,5s)-2-Boc-2-Azabicyclo[3.1.0]hexan-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid” is a compound with the CAS Number: 1417743-41-9 . It has a molecular weight of 227.26 . The IUPAC name for this compound is "(1S,3R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid" .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which includes “(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid”, has made significant progress since 2010 . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed . These methods have been used to synthesize these derivatives from acyclic or cyclic substrates .Molecular Structure Analysis
The InChI code for this compound is "1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1" .Chemical Reactions Analysis
The synthesis of these derivatives has been achieved using various transition-metal-catalyzed and transition-metal-free catalytic systems . The scope of substrates and synthesis applications, as well as the mechanisms of these reactions, have been emphasized in recent advances .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Katalyse und asymmetrische Synthese
Die bicyclische Struktur dieser Verbindung bietet ein chirales Gerüst für katalytische Reaktionen. Forscher haben ihre Verwendung als Ligand in der asymmetrischen Katalyse, insbesondere in Cyclopropanierungsreaktionen, untersucht. Die Entwicklung einer katalytischen intramolekularen Cyclopropanierung von ®-1,2-Epoxyhex-5-en unter Verwendung dieser Verbindung führte zur Synthese von homochiralem Bicyclo[3.1.0]hexan-1-ol, das weiter zum gewünschten Keton oxidiert werden kann .
Photochemische Reaktionen
Neuere Studien haben die photochemische Reaktivität von Bicyclo[3.1.0]hexanen untersucht. Unter Verwendung organischer oder Iridium-Photoredox-Katalysatoren und blauer LED-Bestrahlung erzielten Forscher gute Ausbeuten in (3 + 2)-Annulationsreaktionen mit Cyclopropenen, die zur Bildung von Bicyclo[3.1.0]hexanen mit einem all-Kohlenstoff-quartären Zentrum führten . Diese Ergebnisse unterstreichen das Potenzial der Verbindung in lichtgesteuerten Transformationen.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "2-aminobutane", "Boc anhydride", "Sodium bicarbonate", "Acetic acid", "Sodium nitrite", "Sodium hydroxide", "Sodium dithionite", "Sodium chloride", "Hydrochloric acid", "Sodium carbonate", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Protection of the amine group with Boc anhydride in the presence of sodium bicarbonate and acetic acid", "Formation of the bicyclic ring system through a diazotization reaction with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite", "Deprotection of the Boc group with hydrochloric acid", "Deprotection of the carboxylic acid group with sodium hydroxide", "Purification of the product through recrystallization from methanol and ethyl acetate" ] } | |
CAS-Nummer |
1417743-41-9 |
Molekularformel |
C11H16NO4- |
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
(1S,3R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8+/m0/s1 |
InChI-Schlüssel |
VXIIZQXOIDYWBS-BIIVOSGPSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@@H]1C(=O)[O-] |
SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


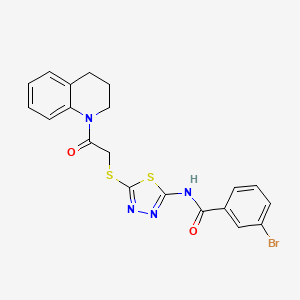

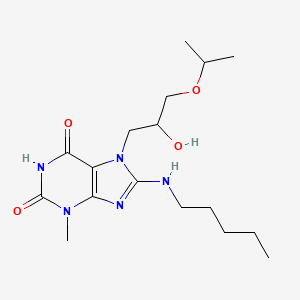
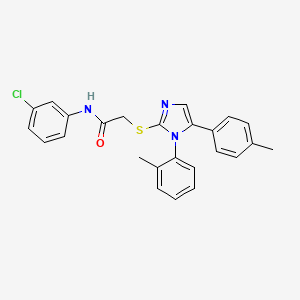
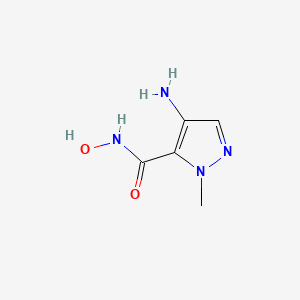




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide](/img/structure/B2430990.png)
![Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate](/img/structure/B2430992.png)
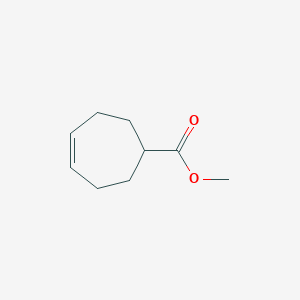
![Ethyl 1-[3-(aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B2430998.png)
![2-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2430999.png)
